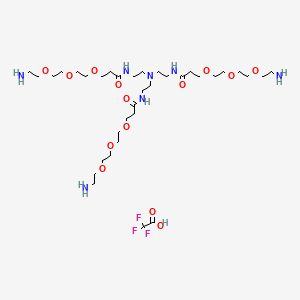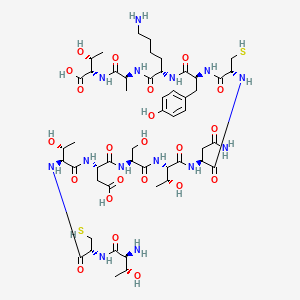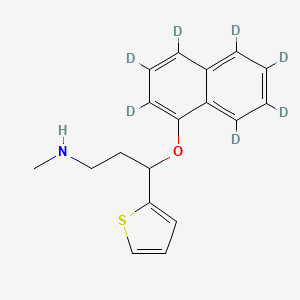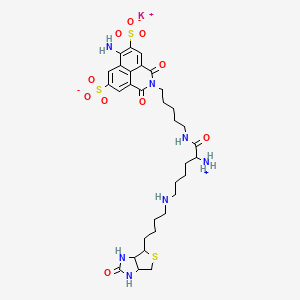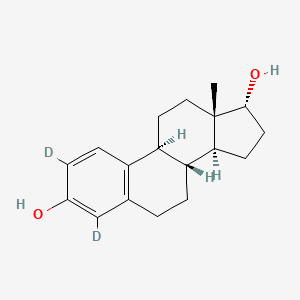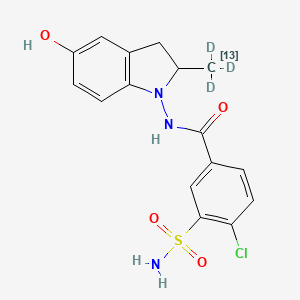
(R)-Linezolid-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Linezolid-d3 is a deuterated form of the antibiotic Linezolid, which is used to treat infections caused by Gram-positive bacteria. The deuterium atoms in ®-Linezolid-d3 replace the hydrogen atoms, making it useful in pharmacokinetic studies due to its stability and ability to be distinguished from the non-deuterated form.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Linezolid-d3 involves the incorporation of deuterium atoms into the Linezolid molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule. For example, deuterated solvents and deuterated reducing agents can be used in the reaction steps.
Industrial Production Methods
Industrial production of ®-Linezolid-d3 typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Employing deuterated solvents in the reaction mixture to facilitate the incorporation of deuterium atoms.
化学反応の分析
Types of Reactions
®-Linezolid-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert ®-Linezolid-d3 into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of ®-Linezolid-d3.
科学的研究の応用
®-Linezolid-d3 has various scientific research applications, including:
Pharmacokinetic Studies: The deuterated form is used to study the pharmacokinetics of Linezolid, as it can be easily distinguished from the non-deuterated form.
Metabolic Studies: It helps in understanding the metabolic pathways and the stability of Linezolid in biological systems.
Drug Development: ®-Linezolid-d3 is used in the development of new antibiotics and in studying the mechanism of action of Linezolid.
Isotope Labeling: It is used as an isotope-labeled compound in various analytical techniques, including mass spectrometry.
作用機序
®-Linezolid-d3 exerts its effects by inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, specifically the 50S subunit, and prevents the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication.
類似化合物との比較
Similar Compounds
Linezolid: The non-deuterated form of ®-Linezolid-d3, used as an antibiotic.
Tedizolid: Another oxazolidinone antibiotic with a similar mechanism of action.
Radezolid: A newer oxazolidinone antibiotic with enhanced activity against resistant strains.
Uniqueness
®-Linezolid-d3 is unique due to the presence of deuterium atoms, which provide stability and allow for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in drug development and research.
特性
分子式 |
C16H20FN3O4 |
|---|---|
分子量 |
340.36 g/mol |
IUPAC名 |
2,2,2-trideuterio-N-[[(5R)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |
InChI |
InChI=1S/C16H20FN3O4/c1-11(21)18-9-13-10-20(16(22)24-13)12-2-3-15(14(17)8-12)19-4-6-23-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m1/s1/i1D3 |
InChIキー |
TYZROVQLWOKYKF-JJMJVRKHSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(=O)NC[C@@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F |
正規SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



